Chirald®

Catalog No.
S1892064
CAS No.
38345-66-3
M.F
C19H25NO
M. Wt
283.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chirald<SUP><SUP>®</SUP></SUP>

CAS Number

38345-66-3

Product Name

Chirald®

IUPAC Name

(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1

InChI Key

INTCGJHAECYOBW-APWZRJJASA-N

SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O

Isomeric SMILES

C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O

Chirald®, also known as (+)-oxyphene, (2S,3R)-(+)-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol, or Darvon alcohol, is a synthetic organic compound. It is a chiral molecule, meaning it has a non-superimposable mirror image [].

The origin and significance of Chirald® in scientific research lie in its properties as an asymmetric reducing agent []. Asymmetric reduction refers to a chemical reaction where a molecule is converted from a more oxidized state to a less oxidized state, with the formation of a new chiral center and control over the stereochemistry of the product. Chirald® was initially investigated for its potential as a pharmaceutical but is not currently used in any marketed drugs [].


Molecular Structure Analysis

Chirald® has a complex molecular structure with several key features:

  • Chiral center: The molecule contains a stereogenic carbon atom (marked with an asterisk *) bonded to four different groups. This carbon is responsible for the chirality of the molecule [].
  • Functional groups: The structure includes a hydroxyl group (OH) and a secondary amine (NH(CH3)2). These functional groups contribute to the reactivity of the molecule [].
  • Aromatic rings: Two phenyl rings (six-membered carbon rings with alternating single and double bonds) are present in the structure. These rings provide stability and influence the electronic properties of the molecule [].

Chemical Reactions Analysis

  • Asymmetric reduction: Chirald® can be used to reduce carbonyl groups (C=O) to chiral alcohols (C-OH) with control over the stereochemistry of the newly formed hydroxyl group []. The specific reaction mechanism would depend on the substrate being reduced.

Physical And Chemical Properties Analysis

  • Appearance: White to slightly yellow solid [].
  • Melting point: 54-56°C [].
  • Boiling point: 138-139°C at 0.1 mm Hg [].
  • Flash point: >230°F [].
  • Solubility: Soluble in organic solvents like ethanol and chloroform [].
  • Optical rotation: [α]21/D +8.2° (c = 10 in ethanol) []. This indicates the molecule rotates plane-polarized light in a clockwise direction.

XLogP3

3.7

UNII

5917USS6PV

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

38345-66-3

Wikipedia

D-oxyphene

Dates

Modify: 2023-08-16

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